molecular formula C15H15Cl2N5O B10819429 2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B10819429
M. Wt: 352.2 g/mol
InChI Key: KLBHHUODQVCBKX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Compound 39 involves the preparation of triazolopyrimidinone derivatives. The synthetic route typically includes the following steps :

    Formation of the triazolopyrimidinone core: This is achieved through a series of cyclization reactions involving appropriate precursors.

    Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity towards CCR2 and CCR5 receptors.

    Purification: The final product is purified using chromatographic techniques to obtain Compound 39 in its pure form.

Industrial production methods for Compound 39 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Compound 39 undergoes several types of chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives.

    Hydrolysis: This reaction involves the cleavage of chemical bonds through the addition of water, resulting in the formation of different products.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted triazolopyrimidinone derivatives .

Scientific Research Applications

Compound 39 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C15H15Cl2N5O

Molecular Weight

352.2 g/mol

IUPAC Name

2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H15Cl2N5O/c1-7(2)12-9(6-8-4-3-5-10(16)11(8)17)13(23)22-15(19-12)20-14(18)21-22/h3-5,7H,6H2,1-2H3,(H3,18,19,20,21)

InChI Key

KLBHHUODQVCBKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=O)N2C(=N1)N=C(N2)N)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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